molecular formula C15H16Na2O2 B8573717 disodium bisphenol-A

disodium bisphenol-A

Cat. No.: B8573717
M. Wt: 274.26 g/mol
InChI Key: JJVKWFOGASBDAO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Bisphenol-A and its Derivatives

The journey of scientific inquiry into Bisphenol-A (BPA) and its derivatives began in the late 19th century. Russian chemist Aleksandr Dianin first synthesized BPA in 1891 by combining phenol (B47542) with acetone (B3395972) in the presence of an acid catalyst. britannica.commdpi.com For several decades, the compound remained largely a laboratory curiosity.

A significant development occurred in the 1930s when British biochemist Edward Charles Dodds investigated BPA while searching for synthetic estrogens. wikipedia.orgnih.gov This line of inquiry identified the estrogenic properties of the molecule, marking the first major exploration of its chemical activity in a biological context. nih.govhealthandenvironment.org Although Dodds later developed the more potent compound diethylstilbestrol, his initial work on BPA established a foundational area of research interest. wikipedia.orgnih.gov

The mid-20th century saw the transition of BPA from an academic subject to a high-production-volume industrial chemical. In the 1950s, scientists discovered that reacting BPA with phosgene (B1210022) produced a durable, transparent resin known as polycarbonate. britannica.comhope4cancer.com Concurrently, work was underway to synthesize the first epoxy resins using BPA, which also began commercial production in the early 1950s. wikipedia.orgnih.gov These applications, in plastics and resins, dramatically scaled up the global production of BPA. wikipedia.org

A new phase of research was unintentionally initiated in the 1990s when researchers accidentally found that BPA could leach from polycarbonate laboratory flasks. britannica.comhope4cancer.com This discovery prompted a surge in academic studies focused on the fundamental chemistry, analysis, and properties of BPA and its related compounds. hope4cancer.com The widespread use of BPA in consumer products meant that understanding the chemical behavior of the parent compound and its potential derivatives became a significant focus for academic and industrial researchers. This expanded field of study includes numerous BPA derivatives, created by modifying the parent structure to investigate how these changes alter the compound's physical and chemical properties, leading to research on compounds such as Disodium (B8443419) Bisphenol-A. atlasofscience.orgnih.gov

Academic Significance of Investigating Disodium Bisphenol-A in Chemical Sciences

The academic significance of this compound stems primarily from its relationship to Bisphenol-A and the distinct physical properties conferred by its salt structure. This compound is the sodium salt of BPA, where the hydrogen ions of the two phenolic hydroxyl groups are replaced by sodium ions. ontosight.ai This structural modification has a profound impact on the compound's solubility.

While Bisphenol-A itself has very poor solubility in water, this compound is significantly more soluble in aqueous solutions. wikipedia.orgontosight.aiontosight.ai This enhanced water solubility is of considerable interest in several areas of chemical research:

Chemical Synthesis: Its solubility makes it a useful chemical intermediate for reactions conducted in aqueous media. ontosight.aiontosight.ai This can be advantageous for certain "green chemistry" applications that aim to reduce the use of organic solvents. It is used as an intermediate in the synthesis of other chemicals, including certain types of dyes and plastics. ontosight.aiontosight.ai

Polymer Chemistry: The production of polycarbonate plastics involves the polymerization of BPA monomers. rsc.org Investigating water-soluble derivatives like this compound allows researchers to explore alternative polymerization techniques and potentially develop new polymers with different properties or manufacturing processes.

The investigation of this compound provides a valuable case study for chemists on how simple salt formation can dramatically alter the physical characteristics of a high-profile organic compound, thereby expanding its utility in academic research and as a potential building block for new materials.

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₄Na₂O₂ nih.gov
Molecular Weight272.25 g/mol nih.gov
Canonical SMILESCC(C)(C1=CC=C([O-])C=C1)C2=CC=C([O-])C=C2.[Na+].[Na+] nih.gov
InChIKeyJJVKWFOGASBDAO-UHFFFAOYSA-L nih.gov
Parent CompoundBisphenol A (CID 6623) nih.gov

Note: Data corresponds to PubChem Compound ID 17127. A similar entry exists as CID 66941220 with slightly different computed values. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16Na2O2

Molecular Weight

274.26 g/mol

InChI

InChI=1S/C15H16O2.2Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;;/h3-10,16-17H,1-2H3;;

InChI Key

JJVKWFOGASBDAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.[Na].[Na]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Bisphenol a and Its Disodium Salt

Industrial Synthesis Pathways of Bisphenol-A

The primary industrial method for producing bisphenol-A involves the condensation of phenol (B47542) and acetone (B3395972). This process has been a cornerstone of industrial organic chemistry for over a century, with continuous refinements to improve efficiency and product purity.

Catalytic Condensation Reactions of Phenol and Acetone

The synthesis of BPA is achieved through the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone. wikipedia.org This reaction is typically carried out in the presence of a strong acid catalyst. Historically, mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) were employed. portfolio-pplus.comm-chemical.co.jp However, modern industrial processes predominantly utilize solid acid catalysts, such as sulfonated polystyrene ion-exchange resins. portfolio-pplus.comm-chemical.co.jp These resins offer advantages over mineral acids, including reduced corrosion of equipment and simpler separation from the reaction mixture. m-chemical.co.jp

Promoters, such as organic sulfur compounds containing thiol groups (e.g., methyl mercaptan), can be used to enhance the reaction rate and selectivity. portfolio-pplus.comm-chemical.co.jp Following the reaction, the crude product mixture undergoes several purification steps, including dehydration to remove water and unreacted acetone, followed by crystallization to isolate the BPA. portfolio-pplus.com

Table 1: Key Parameters in the Industrial Synthesis of Bisphenol-A

Parameter Typical Conditions Rationale
Reactants Phenol and Acetone The fundamental building blocks for BPA synthesis. wikipedia.org
Catalyst Sulfonated polystyrene ion-exchange resins Offers high activity, selectivity, and ease of separation. portfolio-pplus.comm-chemical.co.jp
Temperature 50°C - 70°C Balances reaction rate with minimizing by-product formation. portfolio-pplus.com
Reactant Ratio Excess phenol (e.g., 4:1 molar ratio to acetone) Maximizes acetone conversion and limits unwanted side reactions. portfolio-pplus.com
Promoters Thiol-containing organic compounds Increases reaction rate and selectivity towards the desired product. m-chemical.co.jp

Characterization of By-product Formation during Synthesis

During the synthesis of BPA, several by-products are formed alongside the main p,p'-BPA isomer. The formation of these impurities is a critical aspect of process control, as they can affect the quality and properties of the final product. The most common by-products include isomers of BPA and other related phenolic compounds.

The primary isomeric by-product is the ortho-para (o,p'-BPA) isomer, which can constitute up to 3% of the product mixture. wikipedia.org The ortho-ortho (o,o'-BPA) isomer is also formed in minor amounts. wikipedia.org Another significant impurity is trisphenol, which arises from the reaction of BPA with another molecule of protonated acetone. google.comuw.edu.pl Other by-products that have been identified in crude BPA include 4-isopropenylphenol (B43103) (IPP) and a codimer of phenol and IPP. uw.edu.pl

The presence of these by-products necessitates extensive purification of the BPA, especially for applications like the production of high-purity polycarbonates. uw.edu.pl Purification is typically achieved through a series of crystallization and distillation steps. portfolio-pplus.com The analysis of these by-products is often carried out using techniques like gas chromatography (GC), sometimes after derivatization to improve separation and detection. uw.edu.pl

Table 2: Major By-products in Bisphenol-A Synthesis

By-product Chemical Name Formation Pathway
o,p'-BPA 2-(4-hydroxyphenyl)-2-(2-hydroxyphenyl)propane Electrophilic attack at the ortho position of one phenol ring. wikipedia.orggoogle.com
o,o'-BPA 2,2-bis(2-hydroxyphenyl)propane Electrophilic attack at the ortho position of both phenol rings. wikipedia.org
Trisphenol Reaction of BPA with an additional acetone molecule. google.comuw.edu.pl
Isopropenylphenol (IPP) 4-(prop-1-en-2-yl)phenol Dehydration of an intermediate carbinol. uw.edu.pl
Dianin's Compound A chromane (B1220400) derivative formed from the condensation of phenol and acetone. wikipedia.org

Derivatization to Disodium (B8443419) Bisphenol-A

Disodium bisphenol-A is a salt formed by the deprotonation of the two phenolic hydroxyl groups of bisphenol-A. This derivatization is a key step in certain applications of BPA, such as in the synthesis of some polymers and other organic compounds.

Mechanisms of Phenolic Group Ionization and Salt Formation

Phenols are weakly acidic due to the resonance stabilization of the phenoxide ion that is formed upon deprotonation. libretexts.org The negative charge on the oxygen atom can be delocalized into the aromatic ring, which makes the conjugate base more stable and thus facilitates the loss of a proton. libretexts.org

The formation of this compound involves the reaction of bisphenol-A with a strong base, typically sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOCH₃). wikipedia.orggoogle.com In this acid-base reaction, the hydroxide or methoxide ions remove the acidic protons from the two phenolic hydroxyl groups of the BPA molecule, resulting in the formation of the disodium salt and water or methanol (B129727) as a byproduct. wikipedia.org The reaction is typically carried out in a suitable solvent. For some applications, the anhydrous salt is required, which can be prepared by carrying out the reaction under conditions that remove the water formed. prepchem.com

The equilibrium of this reaction lies far to the right due to the significant difference in acidity between the phenolic protons of BPA and the conjugate acids of the bases used (water or methanol).

Influence of Sodium Ion Coordination on Compound Characteristics

The formation of the disodium salt significantly alters the properties of the compound. The ionic nature of this compound makes it more soluble in polar solvents, such as water, compared to the parent bisphenol-A, which has poor water solubility. wikipedia.orgontosight.ai

Synthesis of Bisphenol-A Derivatives

Bisphenol-A serves as a versatile starting material for the synthesis of a wide range of derivatives, which are used in the production of various polymers and other materials.

A major application of BPA is in the synthesis of bisphenol A diglycidyl ether (BADGE), a key monomer for epoxy resins. This is achieved by reacting BPA with epichlorohydrin (B41342) under basic conditions. wikipedia.orgatamanchemicals.com Similarly, BPA can be reacted with phosgene (B1210022) or a phosgene equivalent to produce polycarbonates.

Other derivatives are synthesized for specific applications. For example, ethoxylated and subsequently diacrylated or dimethacrylated derivatives of BPA are used in dental composites. wikipedia.org Halogenated derivatives, such as tetrachlorobisphenol A and tetrabromobisphenol A, are synthesized for use as flame retardants. The synthesis of these compounds typically involves the electrophilic aromatic substitution of the BPA molecule with chlorine or bromine. nih.gov

BPA can also be used to produce polycyanurates via its dicyanate ester, and polyetherimides through reaction with appropriate bisnitroimides. wikipedia.org Furthermore, the phenolic hydroxyl groups of BPA can be etherified or esterified to produce a variety of other derivatives with tailored properties. For instance, the reaction of this compound with alkyl halides leads to the formation of bisphenol A diethers. google.com

Bisphenol A Diglycidyl Ether (BADGE) and Related Epoxide Derivatives

Bisphenol A diglycidyl ether (BADGE) is a primary liquid epoxy resin and a crucial precursor in the production of many thermosetting polymers. wikipedia.org It is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. wikipedia.orgresearchgate.net This reaction typically proceeds under alkaline conditions, where the sodium salt of bisphenol A (this compound) acts as a nucleophile. google.comjournalskuwait.org

The general synthesis process involves reacting bisphenol A with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide, to produce BADGE and some oligomeric byproducts. wikipedia.orggoogle.com The degree of polymerization in the resulting resin is a critical parameter, with values as low as 0.1 being reported. wikipedia.org The quality and reactivity of the epoxy resin are characterized by its epoxide content, which is quantified as either the epoxide number (equivalents per kg) or the equivalent weight (grams per mole of epoxide). wikipedia.org BADGE is a foundational component for manufacturing epoxy resins, which are widely used in paints, adhesives, and as protective coatings for food and beverage containers. nih.gov

Bisphenol A Dimethacrylate (Bis-DMA) and Bisphenol A Bis(glycidyl methacrylate) (Bis-GMA) Syntheses

Bisphenol A derivatives are cornerstone monomers in the field of dental restorative materials. ada.orgnih.gov Bisphenol A bis(glycidyl methacrylate), commonly known as Bis-GMA or "Bowen's Resin," was developed by Dr. Raphael Bowen in 1962 and revolutionized dental composites. scienceopen.comwikipedia.org Its synthesis involves the reaction between bisphenol A diglycidyl ether (BADGE) and methacrylic acid, or alternatively, by reacting bisphenol A directly with glycidyl (B131873) methacrylate. scienceopen.comwikipedia.orgchegg.comnjit.edu This creates a large, cross-linkable monomer that reduces polymerization shrinkage compared to earlier materials like methyl methacrylate. ada.org

Another significant monomer is Bisphenol A dimethacrylate (Bis-DMA), which is also synthesized from BPA. nih.govredalyc.org Both Bis-GMA and Bis-DMA are widely used in dental composites, sealants, and cements. wikipedia.orgredalyc.org A notable characteristic of Bis-GMA is its high viscosity, which is attributed to the strong hydrogen bonding between its hydroxyl groups. scienceopen.com This high viscosity often necessitates the inclusion of less viscous diluent monomers, such as triethylene glycol dimethacrylate (TEGDMA), to achieve a clinically manageable consistency. nih.govnjit.edunih.gov

Catalytic Synthesis of Functional Monomer Substitutes from Biomass Derivatives

Growing concerns about the environmental and health aspects of bisphenol A have spurred research into sustainable alternatives derived from biomass. researchgate.netrsc.org The goal is to produce functional monomer substitutes that are bifunctional and possess a rigid structure, mimicking the properties of BPA. rsc.org Lignocellulosic biomass, comprising cellulose (B213188) and lignin (B12514952), is a primary feedstock for these renewable chemicals. rsc.org

The general strategy involves the catalytic conversion of biomass-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into valuable monomers. osti.govsciopen.com Research in this area emphasizes the use of heterogeneous catalysis, environmentally friendly solvents, and more efficient process designs like continuous flow systems. researchgate.net For instance, levulinic acid, which can be produced from biomass, is hydrogenated over a Ru/C catalyst to yield γ-valerolactone (GVL) in nearly quantitative amounts. researchgate.net GVL can then be catalytically converted into acrylic monomers, offering a potential substitute for petroleum-based acrylates. researchgate.net These bio-based monomers are being explored for the synthesis of new polymers with novel properties. sciopen.com

Hydrolytic Pathways and Transformation Products of Bisphenol-A and Related Compounds

While bisphenol A itself is structurally stable and resistant to hydrolysis under typical environmental conditions due to the absence of hydrolysable functional groups, its derivatives and the polymers made from them are susceptible to degradation. wur.nlwaterquality.gov.au The hydrolytic breakdown of these materials, particularly under specific chemical and environmental conditions, is a key transformation pathway.

Acid-Catalyzed Hydrolysis Mechanisms

Acidic environments can promote the hydrolysis of BPA-based compounds, particularly those with ester linkages. nih.gov Studies have shown that bisphenol A dimethacrylate (Bis-DMA) undergoes acid-catalyzed hydrolysis, breaking the ester bonds to yield bisphenol A (BPA) and bisphenol A monomethacrylate as an intermediate product. jst.go.jpresearchgate.netnih.gov

Bis-GMA, which contains more stable ether linkages in addition to ester groups, is comparatively more resistant to acid-catalyzed hydrolysis. nih.gov However, under acidic conditions, such as in the presence of phosphoric or hydrochloric acid, Bis-GMA can partially hydrolyze. jst.go.jpresearchgate.net The primary products of this reaction are its monomethacrylate and 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (BHP). jst.go.jpresearchgate.net The direct formation of BPA from the acid-catalyzed hydrolysis of Bis-GMA is not a primary degradation pathway. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms

Hydrolysis of BPA derivatives is significantly accelerated under basic (alkaline) conditions. nih.govmst.dk Reactions with sodium hydroxide are often complete within a day. jst.go.jpresearchgate.net The base-catalyzed hydrolysis of Bis-DMA readily breaks the ester bonds, resulting in the formation of BPA. jst.go.jpresearchgate.net

In contrast, the base-catalyzed hydrolysis of Bis-GMA does not yield BPA. Instead, the reaction leads to the formation of 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (BHP). jst.go.jpresearchgate.net This distinction is crucial in understanding the degradation products of different BPA-based dental resins. Furthermore, the chemical recycling of polycarbonate, a major polymer synthesized from BPA, can be efficiently achieved through base-catalyzed glycolysis or methanolysis, which depolymerizes the plastic to recover BPA and other valuable chemicals like dimethyl carbonate (DMC). rsc.orgacs.org

The following table summarizes the primary hydrolysis products of Bis-DMA and Bis-GMA under different catalytic conditions.

MonomerCatalystPrimary Hydrolysis ProductsReference
Bis-DMAAcid (e.g., HCl, H₃PO₄)Bisphenol A (BPA), Bisphenol A monomethacrylate researchgate.net,
Bis-DMABase (e.g., NaOH)Bisphenol A (BPA) researchgate.net,
Bis-GMAAcid (e.g., HCl)Monomethacrylate, 2,2-bis[4-(2,3-dihydroxypropoxy) phenyl]propane (BHP) researchgate.net,
Bis-GMABase (e.g., NaOH)2,2-bis[4-(2,3-dihydroxypropoxy) phenyl]propane (BHP) researchgate.net,

This table is interactive. You can sort and filter the data.

Influence of Environmental Parameters on Hydrolytic Stability

The stability of polymers derived from bisphenol A is significantly influenced by various environmental factors that can accelerate their degradation and the subsequent release of constituent molecules.

Temperature : Elevated temperatures are a primary factor in accelerating the hydrolysis of BPA-based polymers. nih.gov Studies on polycarbonate have demonstrated that higher temperatures lead to increased degradation and a greater release of BPA. mst.dknih.gov

pH : The pH of the surrounding medium plays a critical role. Both acidic and basic conditions enhance the rate of hydrolysis compared to a neutral environment. nih.gov For polycarbonates, the release of BPA is found to be positively correlated with increasing pH, indicating greater instability under alkaline conditions. mst.dk In some photo-Fenton degradation processes, an acidic pH of 3 has been shown to be optimal for BPA degradation. nih.govmdpi.com

Other Factors : The hydrolytic stability of these materials is also affected by humidity and exposure to UV light, both of which can induce polymer degradation. mst.dk The presence of impurities within the polymer matrix or exposure to certain chemical agents, such as specific amino acids in solution, can also accelerate the breakdown process. researchgate.netmst.dk

The following table details the impact of various environmental parameters on the degradation of BPA-based materials.

ParameterEffect on StabilityDetailsReference
TemperatureDecreasesHigher temperatures accelerate hydrolysis and BPA release from polymers. nih.gov, mst.dk, nih.gov
pHDecreasesBoth acidic and alkaline conditions accelerate hydrolysis compared to neutral pH. nih.gov, mst.dk
UV LightDecreasesCan induce degradation of the polymer structure. mst.dk
HumidityDecreasesContributes to the hydrolytic degradation of polymers. mst.dk
Chemical AgentsDecreasesImpurities and certain amino acids can accelerate degradation and leaching. researchgate.net, mst.dk

This table is interactive. You can sort and filter the data.

Abiotic Transformation Processes of Bisphenol-A in Environmental Systems

Phototransformation Mechanisms

The phototransformation, or photodegradation, of bisphenol-A is a key process in its environmental fate. nih.govacs.orgosti.govresearchgate.net This process can occur through two main pathways: direct photolysis and indirect photolysis.

Direct Photolysis:

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the BPA molecule itself, leading to its excitation and subsequent breakdown. ntu.edu.sgnih.gov This process is most effective with UV radiation in the 200-300 nm range. ntu.edu.sg Upon excitation, the BPA molecule can undergo cleavage of its carbon-carbon bonds. researchgate.net However, in natural waters, direct photolysis is often a slower degradation pathway compared to indirect photolysis. nih.govacs.orgacs.org This is partly due to the light-screening effects of other substances in the water, which reduce the amount of UV radiation reaching the BPA molecules. acs.orgacs.org

Indirect Photolysis:

Indirect photolysis, also known as photosensitized degradation, is often the primary transformation pathway for BPA in natural waters. nih.gov This process is mediated by other substances present in the water, known as photosensitizers, which absorb light and then transfer the energy to BPA or generate reactive species that subsequently react with BPA. unive.itcnr.it

Key players in the indirect photolysis of BPA include:

Dissolved Organic Matter (DOM): DOM, such as humic and fulvic acids, can absorb sunlight and form excited triplet states (³DOM*). acs.orgacs.orgnih.gov These excited states can then react with BPA, leading to its degradation. The presence of DOM has been shown to significantly accelerate the photodegradation of BPA compared to direct photolysis alone. nih.govacs.orgacs.org

Reactive Oxygen Species (ROS): The irradiation of DOM and other substances like nitrate (B79036) and nitrite (B80452) ions can produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻). nih.govrsc.org These ROS can readily attack the BPA molecule, contributing to its degradation. nih.govmdpi.com Studies have shown that •OH, ¹O₂, and O₂⁻ contribute to the photodegradation of BPA in pure water. nih.gov

Nitrate and Iron Ions: Nitrate ions can act as photosensitizers, contributing to the degradation of BPA. jst.go.jp The presence of iron ions can also enhance the photodegradation of BPA by promoting the formation of hydroxyl radicals. nih.gov

The phototransformation of BPA results in a variety of degradation products. The specific products formed can depend on the reaction conditions and the presence of different photosensitizers. Common intermediates and final products include:

Hydroxylated Intermediates: The reaction of BPA with hydroxyl radicals can lead to the formation of monohydroxylated and dihydroxylated BPA derivatives. rsc.orgmdpi.com

Cleavage Products: The breakdown of the BPA molecule can result in the formation of smaller compounds such as isopropenylphenol, phenol, hydroquinone (B1673460), and benzoquinone. rsc.orgscielo.org.mx

Mineralization Products: Ultimately, the aromatic rings of the intermediates can be broken down into simpler organic acids like maleic acid, glycolic acid, and acetic acid, which can be further mineralized to carbon dioxide (CO₂) and water (H₂O). rsc.orgjst.go.jp

Nitration Pathways and Product Formation

Nitration is another significant abiotic transformation pathway for bisphenol-A in the environment, leading to the formation of nitrated BPA derivatives. nih.gov This process can occur through reactions with nitrogen-containing species, particularly nitrous acid (HONO) and nitrite (NO₂⁻). nih.govacs.orgnih.gov

Mechanisms of Nitration:

Environmental nitration of BPA can occur through several mechanisms:

Reaction with Nitrous Acid (HONO): In indoor environments, gaseous HONO can react with surface-bound BPA, leading to the formation of nitrated BPA. nih.govutoronto.ca This heterogeneous reaction is a significant pathway for the formation of toxic nitrated bisphenols indoors. nih.gov The reaction kinetics are dependent on pH, with faster formation rates observed at lower pH values. nih.gov

Abiotic Nitration by Nitrite: In aquatic environments and wastewater treatment systems, BPA can undergo abiotic nitration in the presence of nitrite, particularly under acidic conditions. acs.orgnih.govresearchgate.netosti.gov This reaction is influenced by factors such as nitrite concentration, temperature, and pH. acs.orgnih.gov Ammonia-oxidizing bacteria (AOB) can contribute to this process by producing nitrite, which then abiotically reacts with BPA. acs.orgnih.govresearchgate.netacs.org

Nitration Products:

The nitration of bisphenol-A primarily results in the formation of mono-nitrated BPA (NO₂-BPA) and di-nitrated BPA. acs.orgnih.govresearchgate.net The position of the nitro group on the aromatic ring can vary. Studies have identified these nitrated derivatives in various environmental samples, including house dust and wastewater treatment plant effluents. nih.govacs.orgnih.gov The formation of these nitrated compounds is a concern as they can also exhibit biological activity. nih.gov

Environmental Dynamics and Transport Phenomena of Bisphenol a Compounds

Environmental Release and Ubiquitous Presence of Bisphenol-A

The widespread production and use of BPA-based products have led to its ubiquitous presence in the environment. mdpi.com It is frequently detected in soil, water, and air due to its continuous release from numerous sources. mdpi.com

The primary sources of environmental contamination are linked to the manufacturing and degradation of consumer and industrial products. mdpi.comnih.gov BPA is a monomer used in the production of polycarbonate plastics and epoxy resins, which are found in a vast array of products. nih.govnih.gov Leaching from these materials is a significant pathway for environmental release. sapub.orgnih.gov

Key sources include:

Industrial Effluents: Wastewater from facilities that produce BPA, polycarbonate plastics, or epoxy resins is a major point source of contamination. nih.gov

Landfill Leachate: Improper disposal of BPA-containing products, such as plastics and thermal paper, leads to the contamination of landfill leachate, which can then enter groundwater and surface water systems. nih.govsapub.org

Sewage Treatment Plant Effluent: BPA ingested by humans can be excreted and enter municipal wastewater systems. While treatment plants can remove a high percentage (91-98%) of BPA, the remaining amount is discharged into the aquatic environment. nih.govsapub.org

Degradation of Consumer Products: Polycarbonate plastics (e.g., food and beverage containers) and epoxy resins (e.g., linings of food cans, pipe liners) degrade over time due to factors like heat and UV light, releasing BPA into the environment. mdpi.commst.dkacs.org

Other Sources: The production of PVC, thermal paper, and certain resins also contributes to BPA's release into the environment. nih.govwur.nlnih.gov

Table 1: Major Industrial and Consumer Sources of Bisphenol-A Contamination

Source CategorySpecific ExamplesRelease MechanismCitations
Industrial Production Polycarbonate and epoxy resin manufacturing plants, PVC productionWastewater discharge, atmospheric deposition mdpi.com, wur.nl, nih.gov, nih.gov
Consumer Products Polycarbonate food containers, baby bottles, reusable water bottlesLeaching, degradation from use and washing nih.gov, mst.dk
Food Packaging Epoxy resin linings in canned food and beveragesMigration from lining into contents, disposal scirp.org, nih.gov
Infrastructure Epoxy resin pipe linings for drinking waterLeaching into water supply acs.org
Waste Disposal Landfills containing plastic waste and other BPA productsFormation of contaminated leachate sapub.org, nih.gov
Paper Products Thermal paper (e.g., receipts)Dust generation, degradation in landfills ijomeh.eu, nih.gov
Wastewater Municipal sewage treatment plant effluentIncomplete removal during treatment nih.gov, nih.gov

Once released, BPA is distributed throughout both aquatic and terrestrial ecosystems. Its physicochemical properties dictate that it primarily partitions to the aquatic compartment. nih.govnih.gov Effluents from industrial sites and sewage treatment plants directly introduce BPA into rivers and lakes. nih.govsapub.org From there, it can be transported over long distances.

In terrestrial systems, the improper disposal of products containing BPA is a primary contamination source for soil. mdpi.com BPA can then leach from the soil into groundwater or be carried into surface waters via runoff, particularly after rainfall events. mdpi.comnih.gov The degradation of BPA in soil can sometimes lead to intermediate compounds that are more water-soluble, facilitating their transport to aquatic environments. mdpi.com Consequently, BPA is found in various environmental media, including surface water, groundwater, soil, and sediment. mdpi.comnih.gov

Environmental Partitioning and Distribution Across Compartments

The distribution of bisphenol-A in the environment is controlled by its partitioning behavior between water, sediment, soil, and air. This behavior is influenced by the compound's properties and environmental conditions.

In aquatic systems, BPA demonstrates a tendency to partition from the water column to the sediment. mdpi.comnih.gov This process is largely driven by adsorption to organic matter within the sediment. researchgate.net Studies have shown a direct correlation between the organic carbon content of sediment and its capacity to adsorb BPA. researchgate.net

The sediment-water partition coefficient (often normalized for organic carbon content, Koc) is a key parameter for quantifying this behavior. Research has reported varying Koc values depending on the specific characteristics of the sediment. For instance, a study on marine sediments found that the organic carbon-normalized partition coefficient (log Koc) for the natural organic matter was approximately 2.65 (Koc of 447 L/kg), while the black carbon component of the sediment had a much higher sorption capacity. researchgate.net Another study measuring bisphenol analogues in Chinese river basins calculated an average log Koc for BPA of 3.8 mL/g. nih.gov These data indicate that BPA is moderately adsorbed to solids upon its release into the environment. wur.nl

Several environmental factors can influence this partitioning:

pH: A decrease in pH generally leads to increased sorption of BPA onto sediment. researchgate.net

Temperature: Lower water temperatures are associated with higher sorption. researchgate.net

Salinity: A reduction in salinity can increase the amount of BPA that adsorbs to sediment. researchgate.net

Table 2: Reported Partition Coefficients for Bisphenol-A

Partition CoefficientValueMatrix/ConditionsCitation
log Koc 2.5 - 3.2General estimation wur.nl
Koc 314 - 1524 L/kgSoil wur.nl
Koc (calculated) 715 L/kgGeneral (EUSES model) wur.nl
log Koc (average) 3.8 mL/gRiver sediment nih.gov
Koc (raw sediment) 447 L/kgMarine sediment researchgate.net
Koc (H2O2-treated) 1355 L/kgMarine sediment (black carbon) researchgate.net

The potential for BPA to volatilize from water or soil surfaces into the atmosphere is low. This is due to its low vapor pressure (5.32 x 10⁻⁵ Pa) and a low Henry's Law constant (calculated as 4.03×10⁻⁶ Pa·m³/mol). wur.nlwikipedia.org The Henry's Law constant indicates that BPA has a greater affinity for the aqueous phase than for the gas phase. As a result, air-water exchange is not a significant transport pathway, and the compound is expected to persist primarily in aquatic and terrestrial compartments rather than being widely distributed in the atmosphere. wur.nlnih.gov Any BPA that does enter the atmosphere is expected to exist almost entirely in the particulate phase, with a short half-life of less than one day. wur.nlwikipedia.org

In terrestrial environments, the mobility of BPA is governed by its adsorption and desorption characteristics in the soil matrix. It is generally considered to have low to moderate mobility in soil. wur.nl The primary factor controlling its sorption to soil is the organic matter content; higher organic content leads to stronger adsorption and reduced mobility. mdpi.com

The soil organic carbon-water (B12546825) partition coefficient (Koc) for BPA has been estimated to be in the range of 314 to 1524, which supports the classification of its mobility as moderate to low. wur.nl Soil pH also plays a role, with adsorption observed to decrease as pH increases. wikipedia.org While BPA tends to bind to soil particles, desorption can occur, allowing it to be transported into groundwater or surface water, especially under changing environmental conditions. mdpi.com The presence of dissolved organic matter can also influence the sorption behavior of BPA onto soils. mdpi.com

Biodegradation and Biotransformation Mechanisms

The persistence of bisphenol-A in the environment is significantly mitigated by microbial activity. Biodegradation is considered the primary route for its removal. scispace.com A wide array of microorganisms has demonstrated the ability to break down or transform BPA, utilizing it as a source of carbon and energy. scispace.comnih.gov

Under aerobic conditions, where oxygen is present, BPA is effectively metabolized by a diverse range of organisms. osti.govresearchgate.net

Bacteria: Bacterial degradation of BPA is the most extensively studied and relevant biodegradation process. scispace.com Numerous bacterial strains capable of degrading BPA have been isolated from various environments, including soil, sediment, and wastewater treatment plants. nih.govnih.gov The majority of these belong to the genera Sphingomonas (including Sphingobium, Novosphingobium, and Sphingopyxis), Pseudomonas, and Bacillus. nih.govmdpi.commdpi.com For instance, Sphingomonas sp. strain AO1 and Pseudomonas putida strain YC-AE1 have shown high degradation efficiency. mdpi.comasm.org Studies have demonstrated that some strains can utilize BPA as the sole carbon source, leading to its complete mineralization. nih.govmdpi.com The degradation rates can be significant; for example, Pseudomonas sp. strain P1 was reported to degrade over 96% of BPA at a concentration of 30 mg/L within 120 hours. mdpi.com

Fungi: Lignin-degrading fungi, particularly white-rot fungi, are effective in degrading BPA. asm.orgosti.gov These fungi produce powerful, non-specific extracellular enzymes like laccases and peroxidases that can oxidize a wide range of phenolic compounds, including BPA. nih.govosti.govasm.org Fungi such as Trametes versicolor have been shown to achieve high degradation efficiency, with its crude laccase solution degrading 97.68% of BPA within an hour under optimal conditions. nih.gov

Algae: Algae also contribute to the removal of BPA from aquatic environments. osti.govresearchgate.netnih.gov The green sea lettuce, Ulva mutabilis, demonstrated the ability to remove over 99% of BPA from a solution, with biodegradation being the primary removal mechanism rather than bioaccumulation. researchgate.net

Higher Plants: Plants have the capacity to take up and metabolize BPA. osti.govasm.org For example, cell cultures of Eucalyptus perriniana and tobacco have been observed to transform BPA into its hydroxyl and/or glycosyl derivatives. asm.org

Table 1: Examples of Microorganisms Involved in Aerobic BPA Degradation

Organism TypeGenus/SpeciesDegradation Efficiency/RateReference
BacteriaPseudomonas sp. P1>96% of 30 mg/L BPA in 120 h mdpi.com
BacteriaSphingomonas sp. strain SO11Complete degradation of BPA in 48 h nih.gov
BacteriaBacillus subtilis P74Complete degradation of 100 mg/L BPA in 1.5 h (at high cell density) mdpi.com
FungiTrametes versicolor97.68% of 5 mg/L BPA in 1 h (using crude laccase) nih.gov
AlgaeUlva mutabilis>99% removal of 6.6 mg/L BPA in 2 days researchgate.net

In the absence of oxygen, the microbial degradation of BPA is significantly slower and less common. osti.govresearchgate.net For a long time, it was thought that anaerobic biodegradation did not occur. osti.gov However, recent studies have shown that transformation is possible under specific anaerobic conditions, typically requiring the presence of alternative electron acceptors. mdpi.com

For example, anaerobic biodegradation has been observed in river sediment under nitrate- and sulfate-reducing conditions, with 93% and 89% removal, respectively, over 120 days. mdpi.com The facultative anaerobic bacterium Bacillus sp. GZB can degrade BPA anaerobically using ferric iron (Fe³⁺) as an electron acceptor. mdpi.com

Under methanogenic (methane-producing) conditions, significant biodegradation of BPA is generally not observed. mdpi.com In some cases, an increase in BPA concentration has been reported in anaerobic digesters, which is attributed to the breakdown of polymers like polycarbonates, releasing the BPA monomer. mdpi.com

Interestingly, the presence of BPA can influence other anaerobic processes. At environmentally relevant concentrations, BPA has been shown to promote the transformation of sulfur compounds in anaerobic sludge, increasing the production of hydrogen sulfide. nih.govacs.orgacs.org This occurs because BPA can adsorb to the extracellular polymeric substances (EPS) of microbes, altering their structure and enhancing electron transfer, which in turn stimulates microbial communities responsible for sulfur metabolism, such as Desulfovibrio. nih.govacs.org

The breakdown of the BPA molecule by microorganisms is a multi-step process initiated by specific enzymes.

The initial attack on the BPA molecule is catalyzed by several key types of enzymes. mdpi.com

Monooxygenases: These enzymes, particularly cytochrome P450 (CYP450) systems, play a crucial role in bacterial degradation. mdpi.comasm.org The CYP450 monooxygenase system hydroxylates the BPA molecule, often at the quaternary carbon atom, which is a critical first step. mdpi.com This leads to the formation of unstable intermediates like 1,2-bis(4-hydroxyphenyl)-2-propanol. mdpi.comasm.org In Sphingomonas, another pathway involves an ipso-substitution, where a hydroxyl group is added to the phenolic ring at the position of the isopropyl group, cleaving the C-C bond and forming hydroquinone (B1673460) and 4-(2-hydroxypropan-2-yl)phenol. asm.orgethz.ch

Peroxidases: Fungal degradation of BPA often involves manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP). mdpi.comasm.org In the presence of hydrogen peroxide, these enzymes oxidize phenolic compounds to form phenoxy radicals, which can then undergo further reactions or polymerization. nih.gov

Laccases: Laccases are multi-copper oxidases found in fungi, bacteria, and plants that can also oxidize BPA. nih.govmdpi.com They are particularly effective in degrading phenolic compounds and are a key component of the fungal degradation machinery. nih.gov For instance, laccase from Trametes polyzona has been shown to be efficient in BPA biodegradation. csic.es

Table 2: Key Enzymes in BPA Degradation

Enzyme ClassSpecific EnzymeOrganism TypeMechanismReference
MonooxygenaseCytochrome P450 (CYP450)Bacteria (e.g., Sphingomonas)Hydroxylation of the BPA molecule mdpi.comasm.orgasm.org
PeroxidaseManganese Peroxidase (MnP)Fungi (White-rot)Oxidation to phenoxy radicals mdpi.comasm.org
PeroxidaseLignin Peroxidase (LiP)Fungi (White-rot)Oxidation to phenoxy radicals mdpi.com
OxidaseLaccaseFungi, Bacteria, PlantsOxidation of phenolic groups nih.govmdpi.com

Following the initial enzymatic attack, the BPA molecule is broken down into smaller, simpler compounds. These degradation intermediates are then funneled into the central metabolic pathways of the microorganisms. nih.govmdpi.com

Commonly identified intermediates from BPA degradation include single-ring aromatic compounds such as 4-hydroxyacetophenone, 4-hydroxybenzoic acid, and hydroquinone. ethz.chresearchgate.net These compounds are then further metabolized. researchgate.net For instance, the aromatic rings are typically cleaved, forming aliphatic acids. These smaller organic molecules can then enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.gov Within the TCA cycle, they are completely oxidized to generate carbon dioxide (CO₂), water (H₂O), and cellular energy (ATP), thus completing the mineralization process. nih.gov

Molecular Mechanisms of Microbial Degradation Pathways

Enzymatic Degradation Routes

Transport and Migration within Material Matrices

Bisphenol-A is a monomer used extensively in the production of polycarbonate plastics and epoxy resins. emerald.commdpi.com These materials are used in a variety of applications, including as food and beverage containers and as protective coatings on the inside of metal cans. emerald.commdpi.com Unreacted BPA monomers or degradation products of the polymer can leach, or migrate, from the material matrix into the contents they are holding, such as food and beverages. mdpi.comagriculturaljournals.com

Several factors influence the rate and extent of BPA migration:

Temperature: Higher temperatures significantly accelerate the migration process. emerald.comagriculturaljournals.com Storing or heating food and beverages in containers made with BPA can increase the amount of leaching.

Contact Time: The longer the food is in contact with the packaging, the greater the potential for migration. mdpi.com

Food Composition: The nature of the food matrix is a critical factor. emerald.commdpi.com Migration is often higher into fatty, acidic, or alcoholic foods and beverages because they can cause the polymer matrix to swell, which facilitates the diffusion of BPA. mdpi.commdpi.com

Packaging Condition: Repeated use and cleaning, especially with harsh detergents, can degrade the polymer surface and increase the rate of BPA leaching. emerald.com

Migration testing is typically performed using food simulants, such as ethanolic solutions, under regulated conditions to ensure compliance with specific migration limits (SMLs) set by regulatory bodies. mdpi.commdpi.com While these tests are often designed as worst-case scenarios, they confirm that migration is a key transport pathway for BPA from consumer products into the environment and human diet. mdpi.com

Migration from Polymeric Materials and Coatings

Disodium (B8443419) bisphenol-A, a salt of bisphenol A (BPA), is utilized in the production of polycarbonate plastics and epoxy resins. These materials are frequently employed in food contact materials (FCMs), such as the linings of food and beverage cans, reusable water bottles, and other food storage containers. useforesight.ioatamanchemicals.com The migration of BPA and its derivatives, including the disodium salt, from these materials into food and beverages is a recognized phenomenon. atamanchemicals.comeuropa.eu This process can occur through two primary pathways: the diffusion of residual, unreacted monomers left over from the manufacturing process, and the chemical breakdown or hydrolysis of the polymer itself when exposed to certain conditions. mdpi.comnih.gov

Epoxy resins, often used as protective coatings inside metal cans to prevent corrosion and interaction between the metal and the food, are a significant source of BPA migration. atamanchemicals.comtandfonline.com Incomplete polymerization can leave residual BPA monomers that are free to leach into the can's contents. researchgate.net Studies have shown that a significant percentage of these residual molecules can diffuse into the food during processes like sterilization. slu.se The amount of BPA that migrates can be influenced by the type and thickness of the can's inner coating. nih.govresearchgate.net For instance, cans with epoxy-based lacquers are a known source of BPA migration. tandfonline.com

Polycarbonate plastics, prized for their durability and transparency, are also a source of BPA migration. mst.dk The release of BPA from polycarbonate can be attributed to both the leaching of residual monomers and the degradation of the polymer surface due to factors like hydrothermal effects. mst.dk Even though BPA is not a component in the manufacturing of polyethylene (B3416737) terephthalate (B1205515) (PET), studies have detected its presence in water bottled in PET containers, suggesting potential cross-contamination or other sources during the product lifecycle. mdpi.comnih.gov

The migration of BPA from FCMs is a complex process influenced by the specific characteristics of the material, including the initial concentration of the monomer within the polymer. mdpi.com Research has indicated that the levels of migrating BPA can vary significantly among different products, even those made from the same type of material, suggesting differences in manufacturing processes and material composition. mst.dk

Interactive Table: Migration of Bisphenol-A from Various Food Contact Materials

Food Contact MaterialType of ProductMigration FindingReference(s)
Epoxy Resin Coatings Canned FoodsResidual BPA monomers can migrate into food, especially during sterilization. researchgate.netslu.se
Canned BeveragesEpoxy-based lacquers are a source of BPA migration. tandfonline.com
Metal Can LiningsIncomplete polymerization leads to leachable BPA. researchgate.net
Polycarbonate (PC) Plastics Reusable Water BottlesLeaching of residual monomers and polymer degradation contribute to migration. useforesight.iomst.dk
Baby BottlesHydrolysis from hot water can increase BPA release. nih.gov
Food ContainersHydrothermal effects can degrade the polymer surface and release BPA. mst.dk
Polyethylene Terephthalate (PET) Bottled WaterBPA has been detected, despite not being a direct manufacturing component. mdpi.comnih.gov

Influence of Temperature, pH, and Contact Time on Migration Kinetics

The rate and extent of disodium bisphenol-A migration from polymeric materials are significantly influenced by several environmental factors, most notably temperature, pH, and the duration of contact. mdpi.comemerald.com

Temperature: Temperature is a critical factor affecting the migration of BPA. nih.gov Increased temperatures can accelerate both the diffusion of residual monomers and the hydrolysis of the polymer matrix, leading to greater release of BPA. slu.se Studies have consistently shown that higher temperatures result in increased BPA migration. For instance, research on polycarbonate bottles demonstrated a significant increase in BPA leaching when exposed to boiling water (100°C) compared to room temperature water (20°C). slu.se One study found that the effect of temperature on BPA migration from cans can be more significant than the heating time. nih.gov Another investigation into polycarbonate bottles showed that the amount of migrated BPA ranged from (0.030 ± 0.012) ng/mL on the first day at room temperature to (5.620 ± 0.650) ng/mL after 10 days at 60°C. chemrxiv.org It has also been noted that at temperatures above 80°C, the carbonate linkages in polycarbonate can hydrolyze, which increases the levels of migrating BPA. slu.se As BPA transfers to water occur at higher temperatures, it has been suggested that BPA should be banned from hot-water installations.

pH: The pH of the food or beverage in contact with the packaging material also plays a role in BPA migration. Acidic conditions can promote the migration of BPA from food-grade plastic containers. emerald.com For epoxy resins, simulants representing acidic foods (acetic acid) have been used to study migration kinetics. researchgate.net Conversely, an increase in pH under alkaline conditions has been shown to be positively correlated with the release of BPA due to the hydrolytic degradation of polycarbonate. mst.dk The presence of certain salts, like sodium bicarbonates, can lead to a rise in pH and subsequent BPA formation. nih.gov

Contact Time: The duration of contact between the polymeric material and its contents is another key factor. Generally, longer storage times and contact periods lead to increased migration of BPA. mdpi.comslu.se This is due to the continuous nature of diffusion and hydrolysis processes. nih.gov One study observed a positive correlation between BPA release and storage time, with detectable levels measured from the first day of contact. chemrxiv.org However, some research has presented contradictory findings, suggesting that prolonged storage time at various temperatures did not have a significant impact on the migration rate from can coatings. slu.se Despite this, the general consensus from multiple studies is that increased contact time, especially in conjunction with high temperatures, enhances BPA migration. nih.gov

Interactive Table: Influence of Environmental Factors on Bisphenol-A Migration

FactorConditionEffect on MigrationResearch FindingReference(s)
Temperature Increased Temperature (e.g., 121°C)Increases migrationMore significant than heating time in some cases. nih.gov
High Temperature (e.g., 60°C)Increases migrationBPA levels increased from ~0.03 ng/mL to ~5.6 ng/mL over 10 days. chemrxiv.org
Boiling Water (100°C)Increases migrationMigration was 55 times higher than at 20°C. slu.se
pH Acidic ConditionsIncreases migrationPromotes leaching from plastic containers. emerald.com
Alkaline ConditionsIncreases migrationPositively correlated with hydrolytic degradation of polycarbonate. mst.dk
Contact Time Increased DurationIncreases migrationGenerally leads to higher levels of leached BPA. mdpi.comslu.se
Prolonged StorageIncreases migrationPositive correlation between BPA release and storage time. chemrxiv.org

Advanced Analytical Methodologies for Disodium Bisphenol a and Its Metabolites

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical first step in the analysis of disodium (B8443419) bisphenol-A, as it serves to extract the target analytes, remove interfering substances from the complex sample matrix, and preconcentrate the analytes to detectable levels. unam.mxmdpi.com The choice of technique often depends on the nature of the sample matrix, whether it is a biological fluid like urine or blood, or an environmental sample. unam.mx

Extraction Methods (e.g., Stir Bar Sorptive Extraction, Liquid-Liquid Extraction, Solid-Phase Extraction)

Several extraction methods are employed to isolate bisphenol-A (BPA) and its derivatives from complex matrices.

Stir Bar Sorptive Extraction (SBSE) is a solventless technique that utilizes a magnetic stir bar coated with a polymeric phase, most commonly polydimethylsiloxane (B3030410) (PDMS), to extract analytes from aqueous samples. akjournals.comdphen1.com This method offers high recovery rates due to the larger volume of the extraction phase compared to other microextraction techniques. dphen1.com SBSE has been successfully applied to the preconcentration of trace amounts of BPA. akjournals.com For more polar bisphenols, derivatization might be necessary to enhance extraction efficiency with the apolar PDMS coating. akjournals.com However, the recent commercial availability of more polar coatings like ethylene (B1197577) glycol-silicone (EG-Silicone) allows for the analysis of some bisphenols without derivatization. nih.gov

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com LLE is considered a "golden standard" for sample preparation as it effectively minimizes matrix interference. mdpi.com Variations of LLE, such as dispersive liquid-liquid microextraction (DLLME), have been developed to be faster, more environmentally friendly, and require smaller solvent volumes. ajol.infoamecj.comresearchgate.net DLLME has been successfully used for the determination of BPA in various samples, including landfill leachate and amniotic fluid. ajol.infonih.govmdpi.com

Solid-Phase Extraction (SPE) is another cornerstone of sample preparation, favored for its selectivity and ability to produce cleaner extracts compared to LLE. mdpi.com In SPE, the sample is passed through a solid sorbent that retains the analytes of interest, which are then eluted with a suitable solvent. mdpi.com A variety of sorbents are available, allowing for tailored extraction of BPA and its analogues. mdpi.com Molecularly imprinted polymers (MIPs) have emerged as highly selective sorbents for BPA, significantly reducing matrix effects and yielding satisfactory recoveries. mdpi.combioszeparacio.hu

Comparison of Extraction Methods for Bisphenol-A Analysis
Extraction MethodPrincipleAdvantagesDisadvantagesTypical Application
Stir Bar Sorptive Extraction (SBSE)Analyte partitioning into a polymer-coated magnetic stir bar. akjournals.comHigh recovery, solventless. dphen1.comLimited to less polar compounds without derivatization or specialized coatings. akjournals.comTrace analysis in aqueous samples. akjournals.com
Liquid-Liquid Extraction (LLE)Analyte partitioning between two immiscible liquid phases. mdpi.comEffective matrix cleanup. mdpi.comCan be time-consuming and require large solvent volumes.Extraction from biological fluids and environmental waters. mdpi.com
Solid-Phase Extraction (SPE)Analyte retention on a solid sorbent followed by elution. mdpi.comHigh selectivity, cleaner extracts. mdpi.comPotential for analyte loss during the procedure. mdpi.comAnalysis of beverages, milk, and water samples. bioszeparacio.husigmaaldrich.comnih.gov

Derivatization Strategies for Enhanced Detection (e.g., Trimethylsilyl Ether Derivatives)

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, particularly for gas chromatography (GC). For bisphenols, derivatization increases their volatility and thermal stability. mdpi.com A common strategy involves the formation of trimethylsilyl (TMS) ether derivatives . dphen1.com This is typically achieved by reacting the phenolic hydroxyl groups of bisphenol-A with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comdphen1.com The resulting bis(trimethylsilyl)bisphenol A is more volatile and provides a better response in the GC-MS system. mdpi.comdphen1.com This derivatization is crucial as underivatized bisphenol-A does not chromatograph well due to its polarity. researchgate.net

For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency. nih.gov For instance, derivatizing bisphenols with pyridine-3-sulfonyl chloride has been shown to significantly improve their detection by electrospray ionization (ESI)-MS. nih.govresearchgate.neteuropa.eu

Derivatization Strategies for Bisphenol-A Analysis
Derivatizing AgentDerivative FormedAnalytical TechniquePurposeReference
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) etherGas Chromatography (GC)Increases volatility and thermal stability. mdpi.comdphen1.com
Pyridine-3-sulfonyl chlorideSulfonyl derivativeLiquid Chromatography-Mass Spectrometry (LC-MS)Enhances ionization efficiency. nih.govresearchgate.neteuropa.eu

Mitigation of Matrix Effects in Quantitative Analysis

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of quantitative analysis, especially in LC-MS. ewadirect.com These effects can cause signal suppression or enhancement. ewadirect.com In complex matrices like aquatic products, phospholipids (B1166683) are a major source of matrix effects. ewadirect.com

Several strategies are employed to mitigate these effects:

Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) are effective in removing interfering compounds, such as phospholipids, before analysis. ewadirect.com

Chromatographic Separation: Optimizing the mobile phase composition and pH can help separate the analyte of interest from matrix components. ewadirect.com

Isotopic Internal Standards: The use of isotopically labeled versions of the analyte as internal standards is a highly effective way to compensate for matrix-induced signal variations. ewadirect.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can also help to correct for matrix effects. mdpi.com

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are used to separate the analytes of interest from other compounds in the extract before detection.

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of bisphenol-A. mdpi.comresearchgate.net Due to the low volatility of bisphenols, a derivatization step, as described earlier, is essential for successful GC analysis. researchgate.netresearchgate.net The derivatized analytes are volatilized in a heated injector and separated based on their boiling points and interactions with the stationary phase of the GC column. dphen1.com GC-MS provides high sensitivity and selectivity, making it suitable for determining low levels of BPA. researchgate.netagriculturejournals.cz

Spectrometric Detection Methods

Spectrometric methods, particularly when coupled with chromatographic separation, are the cornerstone of trace-level analysis of BPA and its metabolites. These techniques offer high sensitivity, selectivity, and precision. researchgate.net

Mass Spectrometry (MS) and Tandem MS Coupling

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are considered the most appropriate methods for the determination of BPA and its metabolites due to their high sensitivity and selectivity. researchgate.netmdpi.com LC-MS/MS, in particular, provides enhanced specificity through techniques like multiple reaction monitoring (MRM), which increases confidence in peak identification. mdpi.comrsc.org

The use of electrospray ionization (ESI) in negative ion mode is common for BPA analysis. mdpi.comrheno-purewater.ch To overcome analyte loss during sample preparation and potential matrix effects, stable isotope-labeled internal standards, such as ¹³C-BPA and deuterated BPA-d₁₆, are frequently employed. mdpi.comdoi.org High-resolution mass spectrometry (HRMS) plays a crucial role in the structural elucidation of previously uncharacterized metabolites. dphen1.com For instance, a detailed fragmentation study of BPA using HRMS helped in confirming the structures of its various metabolites. dphen1.com

A study developing a method for BPA analysis in tuna using LC-MS/MS reported acceptable recoveries (80-103%) and precision (RSD values of 1-12%) at fortification levels of 6, 60, and 120 ng/g. fda.gov Another LC-MS/MS method for simultaneous quantification of BPA and its metabolites in biological matrices demonstrated quantification ranges of 0.2 - 200 µg/L for BPA and 0.2 - 20 µg/L for its glucuronide metabolite (BPA-G), with accuracies within ±8% of nominal concentrations. unil.ch

Table 1: Performance Characteristics of Selected LC-MS/MS Methods for BPA Analysis

MatrixFortification/Concentration LevelsRecovery (%)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Tuna6, 60, 120 ng/g80-1031-122 ppb6 ppb fda.gov
Plastic-bottled water1 pg/mL - 10 ng/mL--0.037 ng/mL- rsc.org
Biological matrices0.2 - 200 µg/L (BPA), 0.2 - 20 µg/L (BPA-G)71-134<10 (except low QC for BPA)-0.2 µg/L unil.ch
Small household appliances10, 25, 75 µg/kg95.2-109.7<3.810 µg/kg- chrom-china.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

UV-Vis and Fluorescence Detection Principles

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection (FLD) are also established methods for BPA determination. researchgate.netmdpi.com Fluorescence detection, in particular, offers high sensitivity. mdpi.comresearchgate.net The principle of fluorescence detection relies on the native fluorescence of the phenol (B47542) group in BPA. The maximum fluorescence signal is typically achieved in polar organic solvents like methanol (B129727) or ethanol. mdpi.com

An HPLC-FLD method for BPA in canned vegetables reported a limit of detection (LOD) of 0.005 mg/kg and a limit of quantification (LOQ) of 0.01 mg/kg, with recoveries ranging from 72% to 90%. researchgate.net Another study using HPLC-FLD for BPA in various canned foods achieved good linearity (r² > 0.9993) for standard solutions from 0.2 to 50 ng/mL, with LODs between 0.2 and 0.8 ng/mL. mdpi.com

A novel fluorescence detection method utilized the quenching of 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) by BPA, demonstrating a binding constant (KSV) of 2040 M⁻¹ and a detection limit of 4.4 μM. rsc.org

Table 2: Performance of HPLC-FLD and HPLC-UV Methods for BPA Analysis

MethodMatrixLinearity (r²)Recovery (%)LODLOQReference
HPLC-FLDCanned vegetables0.999972-900.005 mg/kg0.01 mg/kg researchgate.net
HPLC-FLDCanned goulash and fish>0.9993-0.4-0.5 ng/mL- mdpi.com
HPLC-UVCanned meat0.998990.0-98.30.294 mg/Kg0.982 mg/Kg researchgate.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

Immunoassay Development for Bisphenol-A and Derivatives

Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), provide a rapid, cost-effective, and high-throughput alternative for screening BPA and its derivatives. nih.govacs.org

Development of Enzyme-Linked Immunosorbent Assays (ELISAs)

Both direct and indirect competitive ELISA formats have been developed for BPA detection. nih.govrsc.org In a direct competitive ELISA, BPA in the sample competes with a labeled BPA conjugate for a limited number of antibody binding sites. In an indirect competitive ELISA, BPA competes with a coating antigen for antibody binding.

One study developed both direct and indirect ELISAs, finding the direct format to be more specific and sensitive, with an IC₅₀ value of 5.5 ng/mL and a LOD of 0.03 ng/mL for human urine samples. rsc.org Another study developed two indirect ELISAs and one direct ELISA with IC₅₀ values ranging from 0.78 to 1.20 µg/L and LODs from 0.10 to 0.20 µg/L. nih.gov These assays were successfully applied to the analysis of BPA in canned vegetables, bottled water, and carbonated drinks. nih.govdphen1.com

Hapten Synthesis and Antibody Production for Broad-Spectrum Detection

The development of effective immunoassays hinges on the synthesis of appropriate haptens and the subsequent production of specific antibodies. acs.org A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). scientific.nettandfonline.com

Different derivatives of BPA, such as 4,4-bis(4-hydroxyphenyl)valeric acid (BVA), are often used as haptens. scientific.netnih.gov The structure of the hapten and the spacer arm connecting it to the carrier protein are critical for the sensitivity and specificity of the resulting antibody. nih.gov For instance, polyclonal antibodies have been generated using BPA-butyrate-protein and BPA-valerate-protein conjugates. nih.gov To achieve broad-spectrum detection of BPA and its derivatives, haptens can be designed based on the common epitope of the target compounds. acs.org

Method Validation and Performance Characteristics

Thorough method validation is essential to ensure the reliability and accuracy of analytical results. pocketdentistry.com Key validation parameters include linearity, precision, recovery (accuracy), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netoup.com

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.nettandfonline.com

Precision , typically expressed as the relative standard deviation (RSD), measures the closeness of agreement between a series of measurements. fda.govresearchgate.net

Recovery studies are performed by spiking a blank matrix with a known amount of the analyte to assess the accuracy of the method. fda.govresearchgate.net

LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netoup.com

A single-laboratory validation study for a method analyzing BPA in beverages reported individual percent recoveries between 76.5% and 114.8% at spike levels of 0.3, 1.5, and 20 µg/L. oup.com The repeatability and intermediate precision RSDs were in the range of 0.2–11.3% and 1.8–11.1%, respectively, with an LOQ of 0.3 µg/L. oup.com Another validation for BPA in tuna showed recoveries of 80-103% and RSDs of 1-12%. fda.gov

Assessment of Sensitivity and Detection Limits

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For BPA and its metabolites, achieving low LODs and LOQs is critical for accurate exposure assessment. nih.gov

Various studies have established the sensitivity of LC-MS/MS-based methods for these compounds in different matrices. For instance, a method for analyzing free and conjugated forms of BPA in human urine and serum established an LOQ of 0.01 ng/mL for free BPA and 0.05 ng/mL for its conjugated metabolites. acs.org Another LC-MS/MS method developed for cord plasma reported an LOQ of 0.05 ng/mL for both BPA glucuronide and BPA sulfate. nih.govresearchgate.net In the analysis of human urine, methods have achieved LOQs ranging from 0.034 ng/mL to 0.3 ng/mL for BPA. researchgate.netnih.gov The use of derivatization techniques, such as with dansyl chloride or 1-methylimidazole-2-sulfonyl chloride, has been shown to significantly enhance sensitivity, in one case by approximately 100-fold compared to analysis without derivatization. nih.govmdpi.com

The following table summarizes the detection and quantification limits for BPA and its metabolites achieved by various advanced analytical methods.

Analyte(s)MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
BPA, BPA Glucuronide, BPA SulfateUmbilical Cord SerumLC-MS/MS-<0.16 ng/mL (GM) nih.gov
BPAUrineLC-MS-0.034 µg/L researchgate.net
BPA Glucuronides (BP-Gs)Cord Plasmaon-line SPE-UHPLC/MS/MS-0.05 ng/mL nih.govresearchgate.net
Phthalate (B1215562) Metabolites & BPAHuman UrineLC-MS/MS-0.3 ng/mL nih.gov
BPAMilkUHPLC-MS/MS0.12 ng/g0.36 ng/g upm.edu.my
Free BPA & Conjugated BPAHuman Urine & SerumLC-MS/MS-0.01 ng/mL (Free), 0.05 ng/mL (Conjugated) acs.org
Bisphenol AnaloguesHuman UrineUHPLC-MS/MS<0.26 ng/mL- dphen1.com
BPAPlant-Based BeveragesLC-MS/MS0.26 ng/mL0.78 ng/mL mdpi.com

Evaluation of Recovery and Precision

Method validation requires a thorough evaluation of recovery and precision to ensure the reliability and reproducibility of the results. Recovery, expressed as a percentage, measures the efficiency of the entire analytical procedure, including extraction, by comparing the amount of analyte measured in a fortified sample to the known amount added. Precision refers to the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

For the analysis of BPA and its metabolites, methods are generally considered acceptable if precision and accuracy (a measure related to recovery) are within a 15% to 20% deviation. nih.govnih.govnih.gov A study using LC-MS/MS to directly measure BPA and its conjugates in umbilical cord serum reported that both method precision and recovery did not deviate by more than 15% of the target values. nih.gov Similarly, a validated method for BPA and phthalate metabolites in human urine demonstrated precision and accuracy well within the acceptable 15% range. nih.gov In another study analyzing bisphenol glucuronides in plasma, the intra- and inter-day precision (CV%) were below 20%, with accuracy values ranging from 93% to 115%. nih.govresearchgate.net A GC-MS method developed for a BPA analogue, bisphenol F, and its glucuronide conjugate in liver samples yielded recoveries of 90.0–97.5% for the free form and 72.3–93.3% for the conjugated form, with RSDs below 8.94%. colab.ws

The following table provides a summary of reported recovery and precision data from various studies on BPA and its metabolites.

Analyte(s)MatrixMethodRecovery (%)Precision (%RSD or %CV)Reference
BPA, BPA Glucuronide, BPA SulfateUmbilical Cord SerumLC-MS/MSWithin 15% of targetWithin 15% of target nih.gov
Free & Glucuronide-Conjugated BPFLiverGC-MS90.0–97.5% (Free) 72.3–93.3% (Conjugated)0.11–5.54% (Free) 1.7–8.94% (Conjugated) colab.ws
Bisphenol GlucuronidesPlasmaon-line SPE-UHPLC/MS/MS93–115% (Accuracy)<20% nih.govresearchgate.net
BPA & ParabensHairLC-MS/MS100.71–108.58% (Accuracy)<9.09% mdpi.com
BPAUrineLC-MS/MS96.6–103.4% (Accuracy)3.8–18.1% scielo.br
Bisphenol AnaloguesHuman UrineUHPLC-MS/MS72.02–117.64%<14.51% dphen1.com
BPA, BPB, BPSPlant-Based BeveragesLC-MS/MS78.0–105.0%6.4–14.1% mdpi.com
Phthalate Metabolites & BPAHuman UrineLC-MS/MSWithin 15% of targetWithin 15% of target nih.gov
BPAMilkUHPLC-MS/MS78–94%11% (Repeatability) 4.8% (Intermediate) upm.edu.my
Free & Conjugated BPAUrine & SerumSPE-LC-MS/MS96 ± 14% (Urine) 87 ± 8% (Serum)- acs.org

Molecular and Cellular Mechanistic Investigations of Bisphenol a Non Clinical, Non Toxicological Focus

Interaction with Cellular Receptors and Associated Signaling Pathways

Bisphenol-A (BPA) is an organic synthetic compound that can interact with a variety of cellular receptors, leading to a cascade of molecular events that influence cellular function. rsc.org Its ability to bind to these receptors is attributed to its structural similarity to endogenous hormones, particularly estrogen. mdpi.com This interaction can trigger both genomic and non-genomic signaling pathways, resulting in altered gene expression and cellular responses. rsc.org The diverse receptor-binding profile of BPA contributes to its complex biological activity. nih.gov

Estrogen Receptor (ER) Binding and Modulation

BPA is well-documented to interact with estrogen receptors (ERs), specifically ERα and ERβ. rsc.orgmdpi.com Although its binding affinity for these receptors is significantly lower than that of the natural hormone 17β-estradiol (E2), it can still elicit estrogenic responses. rsc.orgnih.gov The interaction of BPA with ERs can initiate both classical genomic and rapid non-genomic signaling cascades. rsc.org

Classical Genomic Pathways Involving Cytoplasmic and Nuclear ERs

The classical genomic pathway of BPA action involves its binding to estrogen receptors located in the cytoplasm or nucleus. rsc.orgnih.gov This binding event leads to a conformational change in the receptor, which then translocates to the nucleus if it was in the cytoplasm. rsc.org Inside the nucleus, the BPA-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. spandidos-publications.com This interaction modulates the transcription of these genes, thereby altering the synthesis of proteins involved in various cellular processes like proliferation, differentiation, and survival. rsc.orgnih.gov Studies have shown that BPA can regulate the expression of estrogen-responsive genes, mimicking the effect of estradiol. mdpi.com The binding of BPA to ERα involves fewer van der Waals interactions compared to E2, which may account for its weaker affinity. rsc.orgnih.gov

Non-Genomic Pathways via Membrane ERs and G-Protein Coupled Receptors (GPR30)

In addition to the classical genomic pathway, BPA can also exert rapid effects through non-genomic signaling pathways. rsc.org This involves the interaction of BPA with estrogen receptors located on the cell membrane (mERs) and with G protein-coupled receptor 30 (GPR30), also known as GPER. rsc.orgnih.gov This binding activates various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K), and protein kinase A (PKA) pathways. rsc.orgnih.gov These rapid signaling events can influence cellular function within minutes and are independent of gene transcription and protein synthesis. rsc.org The activation of these pathways can lead to changes in intracellular calcium levels and the phosphorylation of various proteins, ultimately affecting cellular processes. nih.govjst.go.jp

Androgen Receptor (AR) Antagonism

Bisphenol-A has been shown to act as an antagonist to the androgen receptor (AR). researchgate.netmdpi.com This means that it can bind to the AR and block the action of endogenous androgens. researchgate.net The antagonistic effect of BPA on the AR is achieved through competitive binding to the receptor's ligand-binding domain, preventing androgens from binding and activating the receptor. researchgate.net This inhibition of AR function can interfere with androgen-dependent gene transcription. researchgate.net Studies have demonstrated that BPA can reduce the nuclear translocation of the AR, which is a critical step for its function as a transcription factor. researchgate.net This interference with AR signaling can disrupt male reproductive function. mdpi.com

Thyroid Hormone Receptor (THR) Interactions

BPA can interact with thyroid hormone receptors (TRs), specifically TRα and TRβ, and generally acts as an antagonist. mdpi.commdpi.come-enm.org Its structural similarity to thyroid hormones allows it to bind to TRs and interfere with their normal function. mdpi.come-enm.org In vitro studies have shown that BPA can inhibit the transcriptional activity of TRs mediated by triiodothyronine (T3). mdpi.commdpi.com This antagonistic effect is thought to be a primary mechanism by which BPA disrupts thyroid hormone action. e-enm.orgnih.gov Interestingly, some research suggests that at very low doses, BPA might act as a TR agonist, indicating a complex, non-monotonic dose-response relationship. mdpi.com

Glucocorticoid Receptor (GR) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Binding

Research has indicated that bisphenol-A can also interact with the glucocorticoid receptor (GR) and the peroxisome proliferator-activated receptor gamma (PPARγ). nih.govmdpi.com Adipocytes, which are fat cells, are influenced by the glucocorticoid receptor for metabolic homeostasis, and BPA's lipophilic nature allows it to accumulate in adipose tissues. core.ac.uk Some studies suggest a possible effect of BPA on the glucocorticoid receptor. plos.org

BPA has been shown to bind to PPARγ, a key regulator of adipogenesis and lipid metabolism. mdpi.complos.org Molecular dynamics simulations have indicated that BPA can bind to the hydrophobic pocket of PPARγ, mimicking the action of natural hormones and keeping the receptor in an active conformation. plos.org However, other studies have reported an antagonistic function of BPA against PPARγ action. core.ac.uk

Stimulation of Growth Factor Receptors

Bisphenol-A (BPA) has been shown to interact with and activate growth factor receptors, a key mechanism in its non-genomic signaling activity. encyclopedia.pubmdpi.com A primary target is the Epidermal Growth Factor Receptor (EGFR). mdpi.com Studies have demonstrated that BPA can induce the phosphorylation and activation of EGFR. oncotarget.comnih.gov This activation is not always direct but can occur through a "cross-talk" mechanism with other receptors. For instance, BPA can bind to membrane-associated estrogen receptors (ERs) or G protein-coupled estrogen receptor (GPER/GPR30), which in turn triggers the transactivation of EGFR. oncotarget.comnih.gov

In GC-2 cells, a mouse spermatocyte-derived cell line, low doses of BPA have been shown to bind to GPR30, leading to the activation of the EGFR-MAPK signaling pathway. nih.gov Similarly, in breast cancer cells and cancer-associated fibroblasts lacking classical estrogen receptors, BPA activates the GPR30/EGFR/ERK transduction pathway. oncotarget.com This GPER-mediated activation of EGFR involves the release of heparin-binding epidermal growth factor (HB-EGF), which then binds to and activates EGFR, initiating downstream signaling cascades. nih.gov This interaction highlights a significant non-classical pathway through which BPA can exert cellular effects. oncotarget.comrsc.org

Activation of Intracellular Kinase Systems

BPA is known to trigger rapid estrogenic signaling through the activation of several intracellular kinase systems. rsc.orgnih.gov These non-genomic actions are often initiated by BPA's binding to membrane receptors like mERs and GPER/GPR30, leading to the swift phosphorylation and activation of downstream kinases. rsc.orgnih.gov

The activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2, is a well-documented effect of BPA exposure in various cell types. mdpi.comrsc.org This activation can be initiated through GPER and the subsequent transactivation of EGFR. nih.govnih.gov For example, BPA has been shown to stimulate the GPER/EGFR/ERK1/2 signaling pathway in cancer cells. rsc.org In human prostate cancer cells, BPA induces a rapid and strong activation of the EGFR/ERK-dependent pathway. oncotarget.com

Research has demonstrated that BPA-induced activation of the MAPK/ERK pathway can lead to changes in cell migration and invasiveness, partly by inducing the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. mdpi.comnih.gov In lung cancer cells, BPA triggers migration and invasion through the GPER/EGFR/ERK1/2 signaling pathway. nih.gov Furthermore, BPA exposure has been linked to increased phosphorylation of ERK1/2 in the lung tissue of rats. nih.gov In microglial cells, BPA was found to activate the JNK and ERK MAPK pathways, contributing to an inflammatory response. researchgate.net

BPA exposure also modulates the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation. mdpi.comrsc.org Similar to MAPK activation, the PI3K/Akt pathway can be triggered by BPA through non-genomic signaling originating from membrane receptors. rsc.orgnih.gov Studies have shown that BPA can activate pro-survival signaling pathways like PI3K/Akt/mTOR. rsc.org

In mouse adipose cells, BPA has been demonstrated to act via the PI3K and Akt kinase pathway. frontiersin.org Research in various cancer cell lines indicates that BPA can activate the PI3K/Akt pathway, thereby enhancing cell proliferation and survival. mdpi.com In triple-negative breast cancer cells, for instance, the proliferative and pro-survival effects of BPA are dependent on both ERK1/2 and Akt activation. rsc.org Additionally, some studies have shown that BPA analogs can induce the activation of PI3K/Akt and its downstream signaling targets at the mRNA level via a GPER1-EGFR mechanism. nih.gov

The modulation of the Protein Kinase A (PKA) pathway is another mechanism through which BPA exerts rapid cellular effects. rsc.orgnih.gov Activation of membrane receptors by BPA can lead to changes in cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn regulates PKA activity. rsc.orgscience.gov In vitro studies on spermatozoa have shown that BPA exposure leads to the rapid phosphorylation of PKA. nih.gov

Further research on dorsal root ganglion neurons revealed that the PKA pathway may be involved in the inhibitory effects of BPA on calcium currents. nih.gov The use of a PKA antagonist significantly alleviated the inhibitory effects of BPA, suggesting a direct role for this kinase in mediating BPA's actions on ion channels. nih.gov

BPA has been shown to influence Protein Kinase C (PKC) activity and intracellular calcium (Ca²⁺) homeostasis. rsc.org The activation of PKC is often linked to the production of diacylglycerol, which can be initiated by BPA's interaction with membrane receptors that activate phospholipase C (PLC). researchgate.net Studies on dorsal root ganglion neurons have implicated the PKC pathway in the BPA-mediated inhibition of calcium currents, as a PKC antagonist partially reversed the effect. nih.gov More specifically, research in breast cancer cells has identified Protein Kinase D1 (PKD1), a kinase downstream of PKC, as a functional non-genomic target of BPA. frontiersin.org BPA was found to stimulate the phosphorylation of PKD1 in a dose-dependent manner. frontiersin.org

BPA can also induce rapid changes in intracellular Ca²⁺ concentrations. rsc.orgjst.go.jp This can occur through activation of membrane estrogen receptors or GPER/GPR30. jst.go.jp In dorsal root ganglion neurons, BPA was observed to inhibit the increase in intracellular Ca²⁺ concentrations induced by potassium chloride. nih.gov Conversely, other studies have reported that BPA can increase intracellular Ca²⁺ levels in different cell types. jst.go.jp

Pathway ComponentEffect of BPA ExposureCell/System Studied
EGFR Activation/PhosphorylationProstate Cancer Cells, Lung Tissue, Breast Cancer Cells oncotarget.comnih.gov
MAPK/ERK Activation/PhosphorylationProstate Cancer Cells, Lung Cancer Cells, Microglial Cells mdpi.comoncotarget.comresearchgate.net
PI3K/Akt Activation/ModulationMouse Adipose Cells, Breast Cancer Cells rsc.orgfrontiersin.org
PKA Activation/PhosphorylationSpermatozoa, Dorsal Root Ganglion Neurons nih.govnih.gov
PKC/PKD1 Activation/ModulationDorsal Root Ganglion Neurons, Breast Cancer Cells nih.govfrontiersin.org
Intracellular Ca²⁺ Altered HomeostasisDorsal Root Ganglion Neurons nih.govjst.go.jp

Protein Kinase A (PKA) Modulation

Modulation of Gene Expression and Protein Synthesis

BPA influences cellular function by modulating the expression of various genes and the subsequent synthesis of proteins. This can occur through both genomic pathways, involving nuclear receptors, and non-genomic pathways that translate into transcriptional changes. nih.govrsc.org

BPA has been shown to induce the expression of the proto-oncogene c-fos, a key gene in the early estrogen response, through the GPER1/EGFR/ERK1/2 signaling pathway. rsc.org It can also upregulate the expression of cyclooxygenase-2 (COX-2) via the MAPK pathway. rsc.orgresearchgate.net In human mesenchymal stem cells derived from uterine myoma tissue, BPA was found to induce COX-2 gene expression. researchgate.net

Furthermore, BPA can affect the expression of genes involved in cell cycle regulation. Studies in prostate cancer cells have shown that BPA leads to the downregulation of cyclin D1 and the upregulation of cell cycle inhibitors p21 and p27. oncotarget.com In contrast, BPA has been observed to affect the expression of genes critical for specialized cellular functions. For example, in pancreatic β-cells, high concentrations of BPA decreased the synthesis of insulin (B600854) mRNA (Ins2). nih.gov Conversely, lower concentrations modestly increased its expression. nih.gov BPA exposure can also alter the expression of genes related to epigenetic modifications, such as histone methyltransferases. mdpi.com

BPA's impact on protein synthesis is a direct consequence of its effects on gene expression and post-transcriptional modifications. For instance, BPA exposure can lead to increased protein levels of the anti-apoptotic protein BCL2 and the anti-oxidant SOD1. rsc.org In pancreatic cells, BPA treatment resulted in decreased levels of the protein BiP (Binding immunoglobulin Protein) and increased phosphorylation of the eukaryotic initiation factor 2α (eIF2α), indicating a stress response that can globally affect protein synthesis. nih.gov

Gene/ProteinEffect of BPA ExposureCellular Context
c-fos Increased expressionCancer cells rsc.org
COX-2 Increased expressionHuman uterine myoma mesenchymal stem cells rsc.orgresearchgate.net
Cyclin D1 Decreased expressionProstate cancer cells oncotarget.com
p21/p27 Increased expressionProstate cancer cells oncotarget.com
Ins2 (Insulin) Modulated expression (dose-dependent)Pancreatic β-cells nih.gov
BCL2 Increased protein levelsBreast cancer cells rsc.org
BiP Decreased protein levelsPancreatic cells nih.gov
p-eIF2α Increased phosphorylationPancreatic cells nih.gov

Transcriptional Regulation Mechanisms

Bisphenol-A (BPA) exerts significant influence over gene expression through various transcriptional regulation mechanisms. A primary mechanism involves its interaction with nuclear receptors, particularly estrogen receptors ERα and ERβ, to which it can bind and thereby modulate the transcription of target genes. biologists.comncats.io This interaction can either activate or suppress gene expression depending on the specific gene and cellular context. ncats.io

Beyond direct receptor binding, BPA engages in "transcriptional cross-talk," where it indirectly influences gene expression by interacting with other transcription factors. ncats.io These include Stimulating protein-1 (Sp-1), Activating transcription factor-2 (ATF-2), the Fos/c-jun complex, and Nuclear transcription factor-Y (NF-Y). ncats.io This demonstrates a broader capacity to alter the cellular transcriptional landscape.

Epigenetic modifications are also a fundamental component of BPA-mediated transcriptional regulation. nih.gov Changes in DNA methylation and histone profiles induced by BPA can initiate and sustain altered transcriptional states. nih.gov These transcriptional alterations have been observed in genes associated with critical biological processes such as neural development and cancer-related pathways. nih.gov For instance, studies in zebrafish have shown that BPA exposure leads to significant changes in the transcription of genes involved in apoptosis, detoxification, and endocrine function. mdpi.com

Translational Processes

At a mechanistic level, BPA can trigger the integrated stress response (ISR), a cellular pathway that responds to various stressors and often leads to a general inhibition of protein synthesis. biologists.com High concentrations of BPA have been observed to cause the assembly of stress granules (SGs), which are cytoplasmic aggregates that form when translation is arrested. biologists.comresearchgate.net This response is often initiated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key step in translational control. biologists.com BPA primarily activates the PERK kinase pathway to induce this response. biologists.com

Influence on Specific Transcription Factors (e.g., PPARγ, C/EBP, Nrf2, HOX, HAND2)

Bisphenol-A modulates the activity and expression of several key transcription factors that govern a wide range of cellular processes. biologists.comresearchgate.netbioscientifica.com

Peroxisome Proliferator-Activated Receptor γ (PPARγ): BPA has been shown to influence PPARγ, a critical regulator of adipogenesis and metabolism. Studies have demonstrated that BPA can increase the expression of PPARγ in both murine 3T3-L1 preadipocytes and human preadipocytes, although some conflicting findings exist. biologists.com In animal models, BPA administration has been linked to the upregulation of the PPARγ gene in the liver. biologists.com

CCAAT/Enhancer-Binding Proteins (C/EBP): As key adipogenic transcription factors, C/EBPs are involved in what is sometimes termed the "obesogenic effect" of BPA. biologists.com Their role is often considered in conjunction with PPARγ in the context of adipocyte differentiation.

Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is another transcription factor implicated in the cellular response to BPA. biologists.comresearchgate.net

Homeobox (HOX) proteins: The HOX family of transcription factors, which are crucial during development, are also affected by BPA. biologists.comresearchgate.net For example, BPA exposure has been found to increase the expression of Hoxa10 in the uterine tissue of female mouse offspring. nih.gov Furthermore, it elevates the expression of HOXC6, a gene often upregulated in breast cancer, in both cell lines and animal models. bioscientifica.com

Heart and neural crest derivatives expressed 2 (HAND2): HAND2 is another transcription factor that has been identified as being involved in the molecular actions of BPA. biologists.comresearchgate.net

Impact on General Cellular Homeostasis

Bisphenol-A (BPA) is a chemical compound that can disrupt the delicate balance of cellular functions, known as homeostasis. Its interaction with cellular components can trigger a cascade of events, leading to significant changes in the cell's internal environment. These disruptions primarily manifest through the induction of oxidative stress, the creation of ionic imbalances, and widespread alterations to the cellular proteome.

Oxidative Stress Response Mechanisms

Exposure to bisphenol-A can compromise cellular oxidative stress response machinery. nih.gov This occurs through an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these reactive molecules with antioxidant defenses. saspublishers.com

Key mechanisms and findings include:

Increased ROS Production : In-vitro exposure to BPA has been shown to increase the levels of ROS. nih.gov This elevation in ROS can facilitate cellular damage. nih.gov Studies have demonstrated that BPA can enhance the formation of ROS, including hydroxyl radicals (OH–), leading to damage of crucial biomacromolecules like lipids and proteins. acs.org In hepatic cells, BPA triggers mitochondrial dysfunction that leads to ROS production. saspublishers.com

Lipid Peroxidation : The increased ROS levels induced by BPA are associated with lipid peroxidation, a process where oxidants damage lipids in cell membranes. nih.govsaspublishers.com This can compromise membrane integrity and function.

Impact on Antioxidant Enzymes : BPA exposure has been shown to decrease the activity of vital antioxidant enzymes. saspublishers.commdpi.com In mouse models, oral administration of BPA led to a reduction in enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR) in testicular mitochondria. saspublishers.com It also depletes non-enzymatic antioxidants like glutathione (GSH). saspublishers.com The compound is known to affect the pro-oxidant and anti-oxidant balance in cells. nih.gov

Mitochondrial Involvement : Mitochondria are a primary site for BPA-induced oxidative stress. The compound can cause mitochondrial dysfunction, leading to excess ROS production and the release of pro-inflammatory cytokines. saspublishers.com Accumulation of oxidative damage in the mitochondria can induce mitochondrial DNA depletion and apoptosis. saspublishers.com

Table 1: Research Findings on BPA-Induced Oxidative Stress

Cellular Effect Observed Mechanism/Finding Affected System/Cell Type References
ROS Generation Increased levels of reactive oxygen species (ROS). nih.govSpermatozoa, Peripheral Blood Mononuclear Cells, Hepatic Cells nih.govsaspublishers.comacs.org
Lipid Peroxidation Damage to lipids in cellular membranes due to oxidative stress. nih.govSpermatozoa, Liver, Kidney, Testes, Brain nih.govsaspublishers.com
Antioxidant Depletion Decreased activity of SOD, GPx, GR, and reduced GSH levels. saspublishers.comTesticular Mitochondria saspublishers.com
Mitochondrial Dysfunction ROS production, membrane hyperpolarization, and release of pro-inflammatory cytokines. saspublishers.comHepatic Cells saspublishers.com

Ionic Imbalance

Bisphenol-A exposure can lead to a significant disturbance in cellular ionic homeostasis, particularly concerning calcium (Ca²⁺) ions. nih.gov Alterations in intracellular calcium levels are critical as Ca²⁺ is a ubiquitous second messenger that regulates a vast number of cellular processes.

Key mechanisms and findings include:

Disruption of Calcium Homeostasis : BPA has been found to disturb intracellular calcium homeostasis. jst.go.jp It can trigger Ca²⁺ efflux from the endoplasmic reticulum (ER) into the cytosol, thereby increasing intracellular Ca²⁺ concentrations. jst.go.jp

Activation of Ion Channels and Receptors : Studies in pancreatic β-cells show that BPA affects plasma membrane Ca²⁺ currents. researchgate.net It appears to exert these effects through interactions with estrogen receptors (ERα and ERβ), which in turn modulate the expression and function of calcium channels like Cav2.3. researchgate.net In other cell types, BPA directly activates the IP₃ receptor, a key channel for Ca²⁺ release from the ER. jst.go.jp

Downstream Signaling : The BPA-induced increase in cytosolic Ca²⁺ can activate various signaling pathways. For instance, the rise in Ca²⁺ activates calmodulin, which in turn stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). jst.go.jp This demonstrates a direct link between ionic imbalance and other cellular stress responses. Non-genomic signaling pathways activated by BPA also involve changes in intracellular calcium levels, which can trigger kinase systems like protein kinase C (PKC). nih.govrsc.org

Table 2: Research Findings on BPA-Induced Ionic Imbalance

Effect Observed Mechanism/Finding Affected System/Cell Type References
Calcium Efflux Stimulates Ca²⁺ release from the endoplasmic reticulum (ER). jst.go.jpHep3B Cells jst.go.jp
Ion Channel Modulation Downregulates Cav2.3 ion channel expression via ERβ at low doses; complex effects via ERα and ERβ at high doses. researchgate.netMouse Pancreatic β-cells researchgate.net
Receptor Activation Directly binds to and activates the IP₃ receptor, leading to Ca²⁺ efflux. jst.go.jpHep3B Cells jst.go.jp
Signaling Cascade Increased cytosolic Ca²⁺ activates Ca²⁺/calmodulin-dependent eNOS activity. jst.go.jpHep3B Cells jst.go.jp

Proteome Alterations

Exposure to bisphenol-A can induce significant changes in the cellular proteome, the entire set of proteins expressed by a cell. nih.gov These alterations reflect the cell's response to chemical stress and can affect a wide range of cellular functions, from structure and motility to proliferation and metabolism. nih.gov

Key mechanisms and findings include:

Widespread Protein Expression Changes : Proteomic studies have identified numerous proteins whose expression levels are altered following BPA exposure. In one study using a rat model, prepubertal exposure to BPA resulted in the altered expression of 63 serum proteins at postnatal day 21 and 9 proteins at day 35. acs.org This indicates both immediate and lasting effects on the proteome. acs.org

Functional Categories of Altered Proteins : The proteins affected by BPA are involved in diverse cellular processes. In colon cancer cell lines, BPA modulated the expression of over 50 proteins related to cell structure, motility, proliferation, apoptosis, energy metabolism, and oxidative stress. nih.gov

Specific Protein Modifications : BPA can directly bind to cellular proteins, such as albumin and protein disulfide isomerase (PDI). mdpi.com The binding of BPA to PDI, an enzyme crucial for proper protein folding, can alter its function and promote protein misfolding. mdpi.com BPA exposure has also been linked to the phosphorylation of proteins involved in key signaling pathways, including mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K), and protein kinase A (PKA). nih.gov

Promotion of Epithelial-Mesenchymal Transition (EMT) : Research has shown that BPA can promote EMT, a process linked to cancer cell invasion and migration, by altering the expression of specific proteins. nih.govmdpi.com It has been observed to increase the expression of matrix metalloproteinase-2 (MMP-2) and decrease E-cadherin expression, key markers of EMT. mdpi.com

Table 3: Examples of Proteome Alterations Induced by BPA

Protein/Process Affected Observed Effect of BPA Exposure Cellular Context References
Serum Proteins Altered expression of 63 proteins at PND 21 and 9 proteins at PND 35. acs.orgRat Sera acs.org
Protein Disulfide Isomerase (PDI) Binds to PDI, potentially changing its allosteric function and promoting protein misfolding. mdpi.comNeurons mdpi.com
Signaling Kinases (MAPK, PI3K, PKA) Induces rapid phosphorylation of these kinases. nih.govSpermatozoa nih.gov
EMT-related Proteins Increases expression of MMP-2; decreases expression of E-cadherin. mdpi.comGlioma Cells mdpi.com
General Proteome Modulated expression of >50 proteins involved in structure, motility, proliferation, apoptosis, and metabolism. nih.govColorectal Cancer Cell Lines nih.gov

Future Directions in Disodium Bisphenol a Research

Development of Novel and Green Analytical Approaches for Environmental Monitoring

The accurate detection and quantification of disodium (B8443419) bisphenol-A in various environmental matrices are paramount for understanding its prevalence and fate. Future research is increasingly focused on developing analytical methods that are not only highly sensitive and selective but also environmentally friendly.

Current and Emerging Techniques:

Traditional methods for BPA detection, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), often require extensive sample preparation and the use of organic solvents. mdpi.com To overcome these limitations, researchers are exploring greener alternatives.

One promising approach is the use of electrochemical sensors . dphen1.com These sensors offer advantages such as rapid response times, simplicity, and high sensitivity. dphen1.com For instance, a novel three-dimensional (3D) printed gold-reduced graphene oxide composite has been developed for the electrochemical determination of BPA in biological samples. dphen1.com Another innovative technique involves solid-phase microextraction (SPME) with novel coatings like nanostructural poly(o-aminophenol), which allows for the efficient extraction of BPA from samples prior to GC-FID analysis. amecj.com

Green Chemistry in Sample Preparation:

A significant focus is on minimizing or eliminating the use of hazardous solvents in sample preparation. Stir bar sorptive extraction (SBSE) is a solventless technique that has been successfully applied to extract BPA from milk samples. mdpi.com This method, coupled with thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS), provides a sensitive and environmentally benign approach for BPA analysis. mdpi.com Additionally, a green hybrid microextraction technique combining pipette tip micro solid-phase extraction (PT-µSPE) and supported liquid extraction (SLE) has shown high efficiency for determining BPA in water samples. researchgate.net

Analytical TechniquePrincipleAdvantagesDetection LimitReference
Electrochemical Sensor Measures changes in electrical properties upon interaction with the analyte.Rapid, simple, high sensitivity.0.6 µgL⁻¹ amecj.com
SPME-GC-FID A sorbent-coated fiber extracts the analyte, which is then thermally desorbed into a gas chromatograph.Solvent-free extraction, high sensitivity.0.6 µgL⁻¹ amecj.com
SBSE-TD-GC/MS A magnetic stir bar coated with a sorbent extracts the analyte, followed by thermal desorption and GC/MS analysis.Solventless, sensitive.45 ng/L mdpi.com
PT-µSPE-SLE-HPLC-UV A hybrid microextraction technique using a sorbent in a pipette tip followed by liquid extraction and HPLC analysis.Rapid, cheap, green, highly efficient.0.008 ng/mL researchgate.net
Paper-Based Analytical Device A colorimetric assay on a paper platform for visual detection.Cost-effective, portable, one-step detection.0.01 µg mL⁻¹ mdpi.com

Advanced Mechanistic Studies on Environmental Transformation and Degradation Pathways

Understanding how disodium bisphenol-A transforms and degrades in the environment is crucial for predicting its persistence and potential impact. Research in this area is moving beyond simple degradation rate studies to elucidate the complex chemical and biological mechanisms involved.

Biodegradation:

Microbial degradation is a key process in the natural attenuation of BPA. iue.ac.cn Several bacterial strains, particularly from the genus Sphingomonas, have been identified as capable of utilizing BPA as a sole carbon source. ethz.chnih.gov The degradation pathway often involves an initial hydroxylation of the BPA molecule. ethz.ch For example, Sphingobium species can metabolize BPA through an ipso-substitution mechanism, leading to the formation of hydroquinone (B1673460) and other intermediates. ethz.ch Future studies will likely focus on identifying the specific enzymes and genetic pathways responsible for this degradation, which could be harnessed for bioremediation applications. acs.org

Abiotic Degradation:

In addition to biological processes, abiotic factors such as photolysis and chemical oxidation contribute to the transformation of BPA in the environment. iue.ac.cn Indirect photolysis, facilitated by dissolved organic matter, can lead to the formation of transformation products that may be more readily biodegradable. iue.ac.cn Advanced oxidation processes (AOPs) are also being investigated as a means to degrade BPA in water treatment systems. mdpi.com

Transformation Products:

A critical aspect of degradation studies is the identification and characterization of transformation products, as these may have their own toxicological profiles. Techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are instrumental in identifying these intermediates. iue.ac.cn For example, studies have identified products such as 4-hydroxybenzoate (B8730719) and 4-hydroxyacetophenone from the microbial metabolism of BPA. ethz.ch

Elucidation of Molecular Interactions with Broader Biological Systems

The potential biological effects of this compound are a major area of concern. Research is expanding to understand its interactions with a wide range of biological molecules and systems beyond its well-known endocrine-disrupting activities.

Receptor Binding:

BPA is known to interact with various nuclear receptors, including estrogen receptors (ERα and ERβ), androgen receptors (AR), and thyroid hormone receptors (TR). nih.govnih.gov Molecular dynamics simulations have provided insights into the binding mechanisms, suggesting that BPA can mimic natural hormones and keep these receptors in an active conformation. plos.orgresearchgate.net This interaction is primarily driven by hydrogen bonds and hydrophobic interactions. plos.orgresearchgate.net

Cellular Signaling Pathways:

Exposure to BPA can trigger a cascade of events within cells by affecting various signaling pathways. nih.gov It can activate G protein-coupled receptors (GPR30) and growth factor receptors, leading to the phosphorylation of key signaling proteins like MAPK and PI3K. nih.gov These alterations can, in turn, influence cellular processes such as proliferation, apoptosis, and metabolism. nih.gov

Broader Systemic Effects:

The molecular interactions of BPA can translate into effects on various physiological systems. Research has linked BPA exposure to potential impacts on the reproductive, nervous, and immune systems. nih.gov For instance, BPA has been shown to affect spermatogenesis and steroidogenesis. nih.gov Future research will likely explore these connections in greater detail, aiming to establish clear causal links between molecular interactions and systemic health outcomes.

Biological TargetInteraction MechanismPotential Consequence
Estrogen Receptors (ERα, ERβ) Binds to the receptor, mimicking the action of estrogen. plos.orgresearchgate.netEndocrine disruption, effects on reproduction and development. nih.gov
Androgen Receptor (AR) Competes with androgens for binding, exhibiting anti-androgenic effects. nih.govImpaired male reproductive function. nih.gov
Thyroid Hormone Receptor (TR) Binds to the receptor, potentially altering thyroid hormone signaling. nih.govEffects on metabolism and development. nih.gov
G Protein-Coupled Receptors (GPR30) Activates the receptor, initiating rapid non-genomic signaling. nih.govAlterations in cellular signaling and metabolism. nih.gov

Comparative Studies with Bisphenol-A Alternatives Regarding Environmental Fate and Mechanistic Action

In response to concerns about BPA, a number of alternative bisphenols have been introduced. However, the "safer" label of these alternatives is being increasingly questioned, necessitating comparative studies. useforesight.iomdpi.com

Environmental Persistence and Ecotoxicity:

Studies have shown that some BPA alternatives, such as bisphenol S (BPS), may be more persistent in the environment than BPA itself. useforesight.io This increased persistence can lead to higher accumulation in water systems and greater long-term risks to aquatic life. useforesight.io Comparative assessments have indicated that many alternatives have moderate to high hazard designations for human health or aquatic toxicity endpoints. epa.gov

Endocrine-Disrupting Effects:

Due to their structural similarity to BPA, many alternatives also exhibit endocrine-disrupting properties. mdpi.comchemtrust.org BPS and bisphenol F (BPF), for example, have been shown to have similar estrogenic effects. chemtrust.org Some alternatives, like BPB and BPAF, have even demonstrated higher potency in activating the estrogen receptor in certain species compared to BPA. acs.org

Regulatory Implications:

Q & A

Q. What analytical methods are recommended for detecting disodium bisphenol-A in complex biological and environmental matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization, coupled with solid-phase extraction (SPE) for sample cleanup . For environmental samples, consider isotope dilution to improve accuracy. Matrix-specific validation (e.g., urine, serum, water) is critical due to variable recovery rates .
  • Key Considerations : Control for background contamination from lab plastics and solvents, as disodium BPA can leach from equipment .

Q. How should experimental designs account for endocrine disruption mechanisms in disodium BPA studies?

  • Methodology :
    • In vitro : Use ER/AR reporter gene assays (e.g., MCF-7 proliferation tests) to assess receptor binding affinity .
    • In vivo : Prioritize developmental windows (e.g., gestational exposure in rodents) to evaluate non-monotonic dose responses .
    • Include positive controls (e.g., estradiol for estrogenicity) and negative controls to validate assay sensitivity .

Q. What methodologies are used to assess human exposure to disodium BPA?

  • Approach :
    • Measure urinary metabolites (e.g., BPA glucuronide) via LC-MS/MS, adjusting for creatinine levels .
    • Use pharmacokinetic models to estimate internal dose from environmental concentrations, accounting for routes (dermal, oral) and bioavailability differences between species .

Q. How do metabolic pathways of disodium BPA differ between humans and animal models?

  • Methods : Conduct comparative toxicokinetic studies using radiolabeled BPA to track conjugation (glucuronidation/sulfation) and excretion rates . Rodents exhibit faster clearance than primates, necessitating dose adjustments in translational research .

Advanced Research Questions

Q. How can non-monotonic dose-response curves (NMDRCs) be systematically evaluated in disodium BPA studies?

  • Methodology :
    • Test ≥10 dose levels spanning environmental (ng/kg) to supra-physiological (mg/kg) ranges .
    • Use benchmark dose (BMD) modeling to identify inflection points, particularly for endpoints like pancreatic β-cell dysfunction .
    • Statistical tools like Bayesian hierarchical models can address variability in low-dose effects .

Q. What advanced toxicokinetic models improve interspecies extrapolation for disodium BPA?

  • Approach :
    • Develop physiologically based pharmacokinetic (PBPK) models integrating species-specific parameters (e.g., plasma protein binding, enterohepatic recirculation) .
    • Validate models using human biomonitoring data and in vitro hepatocyte metabolism assays .

Q. What epigenetic mechanisms underlie disodium BPA’s transgenerational effects?

  • Methods :
    • Analyze DNA methylation (e.g., bisulfite sequencing) and histone modification in germline cells of exposed animal models .
    • Focus on imprinted genes (e.g., Igf2, H19) and transposable element regulation .

Q. How do disodium BPA substitutes (e.g., BPS, BPF) compare in endocrine disruption potential?

  • Methodology :
    • Use high-throughput screening (HTS) platforms like ToxCast/Tox21 to compare receptor binding and transcriptional activation across bisphenols .
    • Assess metabolites’ activity, as sulfonation may not fully detoxify substitutes .

Q. What are the challenges in designing epidemiological studies for disodium BPA’s health impacts?

  • Key Issues :
    • Control for confounding factors (e.g., diet, socioeconomic status) that correlate with exposure .
    • Use nested case-control designs within cohorts to link biomarker data (e.g., prenatal BPA levels) to late-onset diseases .

Q. How can researchers resolve contradictions in disodium BPA data (e.g., low-dose effects vs. null findings)?

  • Strategies :
    • Adopt standardized protocols (e.g., CLARITY-BPA guidelines) for dose selection, endpoints, and blinding .
    • Conduct meta-analyses with strict inclusion criteria (e.g., assay sensitivity, exposure timing) .

Tables of Key Findings

Endpoint Species Dose Range Key Observation Reference
Estrogenic ActivityHuman (in vitro)0.1–100 nMNMDRC peak at 1 nM via ERα activation
Glucose HomeostasisMice10 µg/kg/day (prenatal)Persistent insulin resistance in offspring
Urinary ClearanceHumanEnvironmental95% excretion within 24h (glucuronidated)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.